synthesis of 4-Morpholinoaniline mechanism
synthesis of 4-Morpholinoaniline mechanism
An In-depth Technical Guide to the Synthesis of 4-Morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-morpholinoaniline, a crucial intermediate in the pharmaceutical industry for the development of therapeutic agents, including central nervous system (CNS) active agents.[1][2] The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate comparison and replication.
Core Synthesis Mechanisms
The synthesis of 4-morpholinoaniline is predominantly achieved through two highly efficient and scalable chemical strategies: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction , and Palladium-Catalyzed Buchwald-Hartwig Amination .
Nucleophilic Aromatic Substitution (SNAr) and Reduction
This widely used two-step method involves the initial substitution of a leaving group on an activated aromatic ring by morpholine (B109124), followed by the reduction of a nitro group to the target aniline. The process begins with a nitro-substituted aryl halide, where the nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.
Mechanism:
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SNAr Addition-Elimination : Morpholine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the electron-deficient nitroaromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
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Restoration of Aromaticity : The aromaticity of the ring is restored by the elimination of the leaving group, resulting in the formation of 4-(4-nitrophenyl)morpholine (B78992).
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Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source, or by using reducing agents like iron in the presence of an acid or ammonium (B1175870) chloride.[4][5]
Caption: Mechanism of SNAr followed by nitro group reduction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[6] This method allows for the direct coupling of an aryl halide or triflate with an amine, in this case, morpholine with a protected or suitable 4-haloaniline derivative. It has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[6][7]
Mechanism:
The catalytic cycle is generally understood to involve the following key steps:
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Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoaniline), forming a Pd(II) complex.
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Amine Coordination and Deprotonation : Morpholine coordinates to the Pd(II) center. In the presence of a base, the coordinated morpholine is deprotonated to form a more nucleophilic amido ligand.
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Reductive Elimination : The target 4-morpholinoaniline is formed through reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-morpholinoaniline via the two primary routes.
Protocol 1: Synthesis via SNAr and Catalytic Hydrogenation
This protocol is adapted from procedures involving the reduction of 4-(4-nitrophenyl)morpholine.[1][5]
Step A: Synthesis of 4-(4-Nitrophenyl)morpholine (if not commercially available)
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Reaction Setup : In a round-bottom flask, dissolve 1,4-difluoronitrobenzene or 1-chloro-4-nitrobenzene (B41953) (1.0 eq) in a suitable solvent like acetonitrile (B52724) or DMSO.
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Addition of Morpholine : Add morpholine (1.1 to 1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Reaction Conditions : Heat the mixture to reflux (in acetonitrile) or at 80-100 °C (in DMSO) and stir for 4-12 hours.
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Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : After completion, cool the mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to yield 4-(4-nitrophenyl)morpholine.
Step B: Reduction to 4-Morpholinoaniline
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Reaction Setup : Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (B129727) (130 mL). Add a 2M solution of ammonia (B1221849) in methanol (70 mL) and water (1 mL).[1]
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Catalyst Addition : Carefully add 5% Palladium on carbon (Pd/C) catalyst (100 mg) to the suspension.[1]
-
Hydrogenation : Place the reaction vessel in a Paar hydrogenation apparatus. Pressurize the system with hydrogen gas to 50 psi.[1]
-
Reaction Conditions : Stir the mixture vigorously at room temperature for 1-3 hours.[1][5]
-
Monitoring : Monitor the reaction for the consumption of hydrogen.
-
Work-up : Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite.[5]
-
Isolation and Purification : Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethyl acetate (B1210297)/hexane mixture to yield pure 4-morpholinoaniline.[1]
Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)
This is a general protocol based on established Buchwald-Hartwig coupling reactions.[8][9]
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Reaction Setup : To an oven-dried Schlenk tube or reaction vessel, add the aryl halide (e.g., 4-bromoaniline, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-4 mol%).
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Reagent Addition : Add morpholine (1.2-1.5 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).
-
Solvent : Add an anhydrous aprotic solvent, such as toluene (B28343) or dioxane, under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions : Heat the mixture to 80-110 °C and stir for 8-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite to remove inorganic salts.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize quantitative data from various reported synthesis methods.
Table 1: Synthesis of 4-Morpholinoaniline via Nitroarene Reduction
| Starting Material | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-Nitrophenyl)morpholine | 5% Pd/C, H₂ (50 psi) | Methanol/Ammonia | RT | 1 | 70 | [1][5] |
| 4-(4-Nitrophenyl)morpholine | 10% Pd/C, H₂ | Ethanol | 20 | 3 | 99 | [5] |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH₄Cl | Methanol/Water | 70 | - | - | [4] |
Table 2: Representative Yields for Buchwald-Hartwig Amination with Morpholine
| Aryl Halide Substrate | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Aryl-6-bromo-quinolines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 60-88 | [8] |
| 4-Bromo-N,N-dimethylaniline | Pd/NHC Complex | NaOtBu | Dioxane | 100 | >95 | [9] |
Experimental Workflow Visualization
The general workflow for the synthesis, work-up, and purification of 4-morpholinoaniline is outlined below.
Caption: General laboratory workflow for synthesis and purification.
References
- 1. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
